molecular formula C30H22ClN3O2 B11394265 2-(4-Chlorophenyl)-5-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Chlorophenyl)-5-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11394265
M. Wt: 492.0 g/mol
InChI Key: OCOLTDIOZUGZFZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a benzisoxazole moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzisoxazole Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the benzisoxazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This step involves the cyclization of intermediates to form the core structure of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs.

Scientific Research Applications

2-(4-Chlorophenyl)-5-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industry: It may be used in the development of new materials and as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 2-(4-((4-methylphenyl)sulfonyl)-1-piperazinyl)ethyl ether
  • 4-Chloro-3-methylphenyl N-(2-methoxyphenyl)carbamate
  • 2-(2,3-Dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide

Uniqueness

2-(4-Chlorophenyl)-5-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of functional groups and its complex molecular structure

Properties

Molecular Formula

C30H22ClN3O2

Molecular Weight

492.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H22ClN3O2/c1-18-6-8-20(9-7-18)29-24-16-21(12-15-25(24)33-36-29)30-34-27(23-4-2-3-5-28(23)35-30)17-26(32-34)19-10-13-22(31)14-11-19/h2-16,27,30H,17H2,1H3

InChI Key

OCOLTDIOZUGZFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4N5C(CC(=N5)C6=CC=C(C=C6)Cl)C7=CC=CC=C7O4

Origin of Product

United States

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